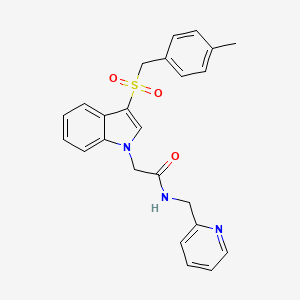

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is an indole-based sulfonamide derivative characterized by a 4-methylbenzylsulfonyl group at the indole’s 3-position and a pyridin-2-ylmethyl-substituted acetamide moiety. The pyridine ring in the acetamide side chain may enhance hydrogen-bonding capabilities, while the 4-methylbenzyl group contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-18-9-11-19(12-10-18)17-31(29,30)23-15-27(22-8-3-2-7-21(22)23)16-24(28)26-14-20-6-4-5-13-25-20/h2-13,15H,14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDRYBFOQYELKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an indole moiety, a sulfonyl group, and a pyridine derivative, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The presence of the sulfonyl and indole groups contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It likely interacts with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cell lines.

Biological Activity

Research has shown that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit tumor growth. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

| Study Reference | Compound Tested | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Indole Derivative A | 0.39 | A549 | |

| Indole Derivative B | 0.46 | MCF-7 |

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Antitumor Activity : In a study examining the effects of related indole compounds on cancer cell lines, significant apoptosis was observed, indicating potential use in cancer therapy .

- Enzyme Interaction Studies : Research indicated that certain derivatives could inhibit specific kinases involved in cancer signaling pathways, suggesting a mechanism for their anticancer properties .

Comparison with Similar Compounds

Key Compounds:

2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide Structure: Phenylsulfonyl group replaces 4-methylbenzylsulfonyl. Impact: The absence of the methyl group reduces lipophilicity (clogP ≈ 3.2 vs. Molecular Weight: 405.5 g/mol (vs. target’s 423.5 g/mol) .

2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide Structure: 4-Fluorobenzylsulfonyl and 3-methoxyphenyl acetamide.

Impact: Direct sulfonyl attachment (vs. benzyl linker) shortens the side chain, reducing steric hindrance and possibly altering binding kinetics .

Table 1: Sulfonyl Group Variations

Variations in the Acetamide Substituent

Key Compounds:

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide Structure: 3-Methoxyphenyl replaces pyridin-2-ylmethyl.

2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

- Structure : 6-Methylpyridin-2-yl acetamide.

- Impact : Methyl substitution on pyridine may enhance metabolic stability compared to the target’s unsubstituted pyridine .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

Table 2: Acetamide Substituent Variations

Research Findings and Implications

Acetamide Substituent : The pyridin-2-ylmethyl group may enhance target engagement through π-π interactions or hydrogen bonding, contrasting with methoxyphenyl’s solubility advantages .

Synthetic Feasibility : Moderate yields (38–43%) in related compounds suggest challenges in sulfonamide coupling steps, warranting optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.